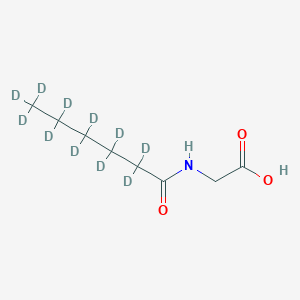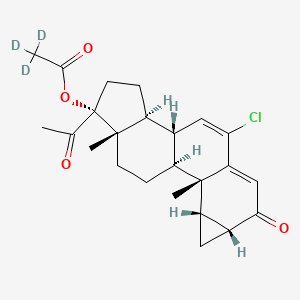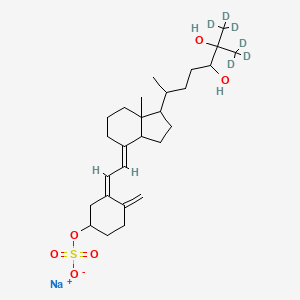
Secalciferol 3-sulfate-d6 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secalciferol 3-sulfate-d6 (sodium) is a deuterated form of secalciferol, a vitamin D analog. This compound is often used in biochemical research, particularly in studies involving vitamin D metabolism and its effects on various biological systems. The deuterium labeling (d6) helps in tracing and studying the metabolic pathways of the compound without altering its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 3-sulfate-d6 (sodium) typically involves the following steps:
Starting Material: The synthesis begins with the deuterated form of secalciferol.
Sulfation Reaction: The hydroxyl group at the 3-position of secalciferol is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Neutralization: The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Secalciferol 3-sulfate-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated secalciferol are sulfated using automated reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct deuterium labeling and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Secalciferol 3-sulfate-d6 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Secalciferol.
Oxidation: Oxidized derivatives of secalciferol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Secalciferol 3-sulfate-d6 (sodium) has several scientific research applications:
Chemistry: Used as a tracer in studies involving vitamin D metabolism.
Biology: Helps in understanding the role of vitamin D in cellular processes.
Medicine: Used in research related to vitamin D deficiency and its treatment.
Industry: Employed in the development of vitamin D analogs for therapeutic use.
Mécanisme D'action
Secalciferol 3-sulfate-d6 (sodium) exerts its effects by mimicking the action of vitamin D. It binds to the vitamin D receptor (VDR) in target cells, leading to the activation of VDR-mediated transcription of various genes involved in calcium and phosphate homeostasis. The deuterium labeling does not alter the binding affinity or activity of the compound, allowing for accurate tracing in metabolic studies.
Comparaison Avec Des Composés Similaires
Secalciferol 3-sulfate-d6 (sodium) can be compared with other vitamin D analogs such as:
Calcitriol: The active form of vitamin D, which has a higher affinity for VDR.
Alfacalcidol: A synthetic analog used in the treatment of vitamin D deficiency.
Doxercalciferol: Another synthetic analog used in the management of secondary hyperparathyroidism.
Uniqueness
The uniqueness of Secalciferol 3-sulfate-d6 (sodium) lies in its deuterium labeling, which allows for detailed metabolic studies without altering its biological activity. This makes it a valuable tool in research focused on vitamin D metabolism and its physiological effects.
Propriétés
Formule moléculaire |
C27H43NaO6S |
|---|---|
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
sodium;[(3Z)-3-[(2E)-2-[7a-methyl-1-[7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O6S.Na/c1-18-8-12-22(33-34(30,31)32)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(28)26(3,4)29;/h10-11,19,22-25,28-29H,1,6-9,12-17H2,2-5H3,(H,30,31,32);/q;+1/p-1/b20-10+,21-11-;/i3D3,4D3; |
Clé InChI |
UMPYWBPNSOTBJZ-LTSAOOBOSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C(C(CCC(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)OS(=O)(=O)[O-])C)O)(C([2H])([2H])[2H])O.[Na+] |
SMILES canonique |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


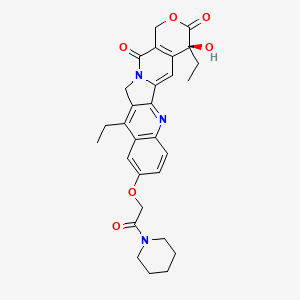
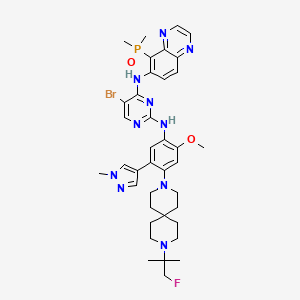

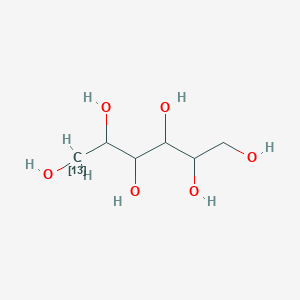
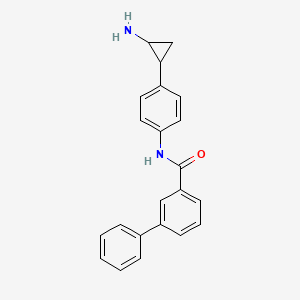
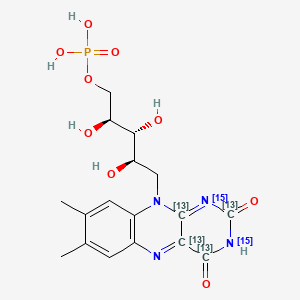

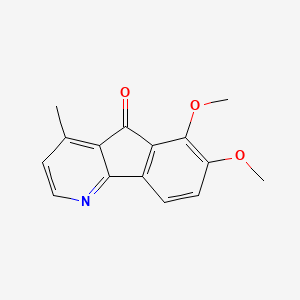
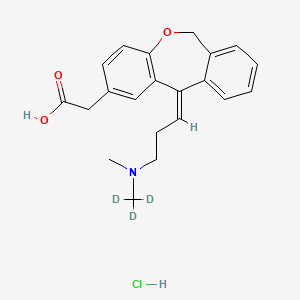
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
